molecular formula C8H6BrNO3 B1376124 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid CAS No. 1211597-12-4

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B1376124
CAS No.: 1211597-12-4
M. Wt: 244.04 g/mol
InChI Key: BLPKVWYMVJLHDW-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is a heterocyclic compound containing bromine, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzo[d]oxazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid typically involves the bromination of 2,3-dihydrobenzo[d]oxazole-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzo[d]oxazole derivatives, oxides, and dehalogenated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[d]oxazole-2-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and properties.

    7-Chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications.

    7-Iodo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid:

Uniqueness

7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for various synthetic and research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

7-bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3,7,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPKVWYMVJLHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856256
Record name 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211597-12-4
Record name 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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